But-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine
Description
But-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine (CAS: 406484-56-8) is a white crystalline salt formed by the reaction of 2-chloro-4-(piperidin-1-ylmethyl)pyridine with oxalic acid (but-2-enedioic acid). The compound has a molecular formula of C₁₃H₁₇ClN₂O₄ and a molecular weight of 300.74 g/mol . It is a critical intermediate in synthesizing Lafutidine (CAS: 118288-08-7), a histamine H₂-receptor antagonist used to treat gastric ulcers . The pyridine core with a piperidinylmethyl substituent at the 4-position and a chlorine atom at the 2-position confers structural specificity for drug-target interactions. Its oxalic acid salt form enhances stability and solubility in organic solvents like ethanol and ether .
Properties
Molecular Formula |
C15H19ClN2O4 |
|---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
but-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C11H15ClN2.C4H4O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;5-3(6)1-2-4(7)8/h4-5,8H,1-3,6-7,9H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
SKQSOMKTDMHTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate involves several steps. One common synthetic route includes the reaction of 2-chloro-4-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then reacted with fumaric acid to form the fumarate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The fumarate salt can be hydrolyzed to yield the free base and fumaric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
a. 2-Chloro-6-(piperidin-1-yl)pyridine (CAS: 19946-28-2)
b. 4-(Piperidin-1-ylmethyl)-2-[thiophen-2-yl]pyridine Derivatives
c. Imidazole-Pyridine Hybrids (e.g., 2-chloro-4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridine)
- Structure : Incorporates an imidazole ring instead of piperidine.
- Application : Focused on kinase inhibition (e.g., p38α MAPK inhibitors) rather than gastric acid suppression .
Physicochemical Properties
b. Thienylpyridyl Analogues
c. Imidazole-Pyridine Hybrids
Pharmacological Relevance
- Target Compound : Exclusively used as a Lafutidine intermediate, leveraging its piperidinylmethyl group for receptor binding .
- Thienylpyridyls : Explored for broader therapeutic applications (e.g., anticancer) but lack clinical validation .
- Imidazole-Pyridines : Optimized for kinase inhibition but face challenges in bioavailability .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
But-2-enedioic acid; 2-chloro-4-(piperidin-1-ylmethyl)pyridine, also known by its CAS number 182349-12-8, is a compound with significant potential in pharmaceutical applications. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant studies that highlight its efficacy.
The compound has the following chemical characteristics:
- Molecular Formula : C30H30ClN3O4
- Molecular Weight : 532.03 g/mol
-
Chemical Structure :
Antibacterial Properties
Recent studies have shown that derivatives of piperidine, including those similar to but-2-enedioic acid; 2-chloro-4-(piperidin-1-ylmethyl)pyridine, exhibit broad-spectrum antibacterial activity. For instance, a series of piperidinyl-benzimidazoles demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds ranged from low micromolar levels, indicating potent antibacterial effects .
The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways. Compounds containing piperidine rings have been noted to enhance membrane permeability, leading to increased susceptibility of bacterial cells to antibiotics .
Study 1: Efficacy Against Mycobacterium tuberculosis
A recent study evaluated the activity of various piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited MIC values as low as 0.5 µg/mL against resistant strains. This highlights the potential of but-2-enedioic acid derivatives in treating tuberculosis .
Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of piperidine-containing compounds revealed that modifications at specific positions on the piperidine ring significantly affect antibacterial potency. Compounds with higher basicity at the nitrogen atom in the piperidine ring showed enhanced activity .
Data Table: Antibacterial Activity of Related Compounds
| Compound Name | Structure | MIC (µg/mL) | Bacterial Target |
|---|---|---|---|
| Piperidinyl-benzimidazole | Structure | 0.5 - 4 | M. tuberculosis |
| But-2-enedioic acid derivative | Structure | < 10 | Gram-positive bacteria |
| 2-Chloro-pyridine derivative | Structure | < 5 | Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
